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(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride

Cat. No.: B1672122
CAS No.: 168398-02-5
M. Wt: 400.9 g/mol
InChI Key: OIVGDFJIFCEEEH-MKSBGGEFSA-N
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Description

Historical Context of Tachykinin Receptor Antagonists

The study of tachykinins and their receptors has a rich history, dating back to the discovery of Substance P (SP) in 1931 by von Euler and Gaddum. SP, initially observed for its vasodilatory and contractile effects, was later purified and identified as a mammalian tachykinin in 1971. By the mid-1980s, additional mammalian tachykinins, Neurokinin A (NKA) and Neurokinin B (NKB), were also discovered. wikipedia.org These peptides are widely distributed throughout the central and peripheral nervous systems, where they function as neurotransmitters or neuromodulators. cdnsciencepub.comphysiology.orgnih.govnih.gov Their diverse biological actions are mediated through specific G-protein coupled receptors, primarily the Neurokinin 1 (NK1), Neurokinin 2 (NK2), and Neurokinin 3 (NK3) receptors. cdnsciencepub.comphysiology.orgresearchgate.nettocris.com

Early efforts to modulate the tachykinin system involved peptide-based antagonists, which often suffered from poor pharmacokinetic properties. A pivotal moment in the field was the discovery of the first non-peptide NK1 receptor antagonist, CP-96,345, by Pfizer in 1991. wikipedia.org This breakthrough spurred extensive research by numerous pharmaceutical companies, leading to the identification of a chemically diverse range of non-peptide NK1 receptor antagonists. The development of these non-peptide compounds was instrumental in revealing species-specific differences in neurokinin-receptor pharmacology. cdnsciencepub.comresearchgate.netnih.gov Subsequent cloning of human neurokinin receptors further facilitated the design and optimization of compounds with enhanced affinity for the human target receptors, thereby improving their translational potential. cdnsciencepub.comresearchgate.net

The tachykinin system plays a multifaceted role in both normal physiological functions and the pathogenesis of various diseases. Physiologically, tachykinins are involved in processes such as pain transmission, neurogenic inflammation, smooth muscle contraction, vasodilation, secretion, and immune system activation. cdnsciencepub.comphysiology.orgresearchgate.net They also contribute to nociception, epithelial secretion, cell proliferation, hematopoiesis, gastrointestinal secretory processes, respiratory patterns, calcium signaling, synaptic transmission, and insemination. physiology.orgnih.govnih.govbrieflands.comatlasgeneticsoncology.org

However, over-activation of the tachykinin system and its receptors, particularly the NK1 receptor, has been implicated in numerous pathological conditions. These include acute and chronic inflammation, pain, fibrosis, affective and addictive disorders, functional disorders of the intestine and urinary bladder, infection, and various forms of cancer. cdnsciencepub.comphysiology.orgnih.govnih.govbrieflands.comatlasgeneticsoncology.org For instance, NK1 receptor activation has been shown to induce mitogenesis in several tumor cell types, and conversely, NK1 receptor antagonists have demonstrated anti-proliferative effects and the ability to inhibit cancer cell development, invasion, and metastasis in both in vitro and in vivo studies. brieflands.com The therapeutic potential of targeting the tachykinin system, especially the NK1 receptor, has been widely explored, particularly for conditions like emesis, pain, and depression. cdnsciencepub.comphysiology.orgbrieflands.com

Evolution of Non-Peptide Neurokinin Receptor Antagonists

Overview of GR203040 as a Selective Neurokinin 1 (NK1) Receptor Antagonist

GR203040, chemically known as (2S,3S)-N-[[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl]-2-phenyl-3-piperidinamine dihydrochloride, is recognized as a potent and selective antagonist of the Neurokinin 1 (NK1) receptor. fishersci.senih.govrndsystems.com It effectively inhibits the binding of Substance P, the primary endogenous ligand for the NK1 receptor, with high potency. Research findings indicate that GR203040 exhibits a pKi range of 10.1 to 10.5 for inhibiting Substance P binding to NK1 receptors. fishersci.senih.gov

The selectivity profile of GR203040 is a key characteristic. While demonstrating high affinity for human NK1 receptors, it shows significantly lower affinity for rat NK1 receptors (pKi = 8.6) and negligible affinity for human NK2 and NK3 receptors (pKi < 5.0 and < 6.0, respectively). nih.gov Furthermore, GR203040 generally displays little affinity for a broad panel of non-NK1 receptors and ion channels, with the notable exception of the histamine (B1213489) H1 receptor, where it shows a pIC50 of 7.5. nih.gov This selectivity underscores its utility as a pharmacological tool for investigating NK1 receptor-mediated processes.

In in vivo studies, GR203040 has demonstrated significant antiemetic activity across various species, including ferrets, dogs, and house musk shrews, against a range of emetic stimuli such as radiation, cisplatin (B142131), cyclophosphamide (B585), copper sulfate, ipecacuanha, and morphine. fishersci.seresearchgate.netresearchgate.net For example, in anaesthetized rabbits, GR203040 antagonized reductions in carotid arterial vascular resistance evoked by SPOMe, with significant antagonism evident for over 2 hours after administration. nih.gov In anaesthetized rats, it produced a dose-dependent inhibition of plasma protein extravasation in dura mater, conjunctiva, eyelid, and lip in response to electrical stimulation of the trigeminal ganglion. nih.gov

The key properties of GR203040 are summarized in the table below:

Table 1: Key Chemical and Pharmacological Properties of GR203040

PropertyValueSource
Chemical Name(2S,3S)-N-[[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl]-2-phenyl-3-piperidinamine dihydrochloride fishersci.se
PubChem CID127944 nih.gov
Molecular FormulaC20H24N6O (free base); C20H24N6O.2HCl (dihydrochloride) fishersci.senih.gov
Molecular Weight364.4 g/mol (free base); 437.37 g/mol (dihydrochloride) fishersci.senih.gov
NK1 Receptor pKi10.1 - 10.5 (human) fishersci.se
Rat NK1 Receptor pKi8.6 nih.gov
Human NK2 Receptor pKi< 5.0 nih.gov
Human NK3 Receptor pKi< 6.0 nih.gov
Histamine H1 pIC507.5 nih.gov
Biological ActivityPotent and selective NK1 receptor antagonist, antiemetic activity in vivo fishersci.se

Significance of GR203040 in Early Drug Discovery Paradigms

GR203040 played a notable role in early drug discovery paradigms for tachykinin receptor antagonists. Its identification as a potent and selective NK1 receptor antagonist with broad-spectrum antiemetic activity in multiple species highlighted its potential for clinical investigation. researchgate.net The compound's development contributed to the growing evidence that NK1 receptor antagonists could be effective therapeutic agents for conditions such as emesis and pain. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25ClN6O B1672122 (2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride CAS No. 168398-02-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

168398-02-5

Molecular Formula

C20H25ClN6O

Molecular Weight

400.9 g/mol

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C20H24N6O.ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;1H/t18-,20-;/m0./s1

InChI Key

OIVGDFJIFCEEEH-MKSBGGEFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
GR 203040
GR-203040
GR203040
N-(2-methoxy-5-tetrazol-1-ylbenzyl)-2-phenylpiperidin-3-ylamine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Gr203040

Strategies for GR203040 Synthesis

The development of synthetic routes for complex molecules like GR203040 often necessitates a strategic approach to assemble the various molecular fragments efficiently and stereoselectively.

The original synthesis of GR203040 involves the reductive condensation of a substituted benzaldehyde (B42025) with a chiral piperidine (B6355638) derivative fishersci.ca. Specifically, 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (B60974) (Compound VII in the original literature) is reacted with (2S,3S)-2-phenylpiperidin-3-amine (Compound VIII in the original literature) fishersci.ca. This key coupling step is typically facilitated by reducing agents such as sodium triacetoxyborohydride (B8407120) in the presence of acetic acid, with dichloromethane (B109758) serving as the solvent fishersci.ca. This approach effectively links the substituted benzylamine (B48309) portion containing the tetrazole group to the stereodefined 2-phenylpiperidine (B1215205) scaffold.

A crucial intermediate in the synthesis of GR203040 is the chiral (2S,3S)-2-phenylpiperidin-3-amine scaffold fishersci.ca. The preparation of this scaffold involves a sequence of reactions starting from a pyridine (B92270) precursor. One reported route details the condensation of 2-chloro-3-nitropyridine (B167233) with phenylboronic acid fishersci.ca. This reaction is typically carried out using palladium tetrakis(triphenylphosphine) and sodium carbonate in dimethoxyethane, yielding 3-nitro-2-phenylpyridine (B156224) fishersci.ca. Subsequent hydrogenation of 3-nitro-2-phenylpyridine with hydrogen over a palladium on carbon (Pd/C) catalyst in an ethanol/hydrochloric acid mixture leads to the formation of (±)-cis-2-phenylpiperidin-3-amine fishersci.ca. To obtain the desired (2S,3S) stereoisomer, this racemic mixture undergoes optical resolution, often achieved through the formation of diastereomeric salts, for instance, by utilizing di-p-toluoyl-L-tartaric acid in an ethanol/water solvent system fishersci.ca.

Another related approach for synthesizing a key pyridine intermediate, 2-phenyl-3-aminopyridine (a precursor to 2-phenyl-3-aminopiperidine), involves the Suzuki coupling of 2-chloro-3-aminopyridine with phenylboronic acid guidetoimmunopharmacology.org. This reaction can be performed with in situ protection of the aminopyridine as an imine, followed by acid hydrolysis, providing the product in a single, high-yielding step from commercially available starting materials guidetoimmunopharmacology.org.

Synthesis of Key Intermediates (e.g., 2-Phenyl-3-aminopiperidine Scaffold)

Synthesis of GR203040 Analogues and Derivatives

The chemical derivatization of GR203040 has primarily explored modifications on the tetrazole moiety, leading to a series of analogues with varied substitution patterns.

A significant area of derivatization has involved the generation of tetrazole-substituted analogues of GR203040 americanelements.com. The synthesis of these analogues has utilized a novel reaction sequence where 1-aryl tetrazoles are converted to 1-aryl-5-amino-tetrazoles via a cyanoamide intermediate epa.govamericanelements.com. This transformation is a key strategy for introducing diverse substituents onto the tetrazole ring. Further methodologies for introducing an amino group at the C(5) position of the tetrazole ring of 1-aryltetrazoles have been proposed, often relying on the alkaline decomposition of the tetrazole ring and subsequent heterocyclization of the resulting N-arylcyanamides upon interaction with ammonium (B1175870) azide (B81097) generated in situ americanelements.com. The nature of substituents on the arylcyanamides can influence the regioselectivity, leading to either 5-arylamino-1H-tetrazole or 1-aryl-5-amino-1H-tetrazole isomers nih.gov.

The exploration of amino-tetrazole derivatives extends beyond simple tetrazole substitution to include various N-substituted amino-tetrazole moieties americanelements.comfishersci.se. This involves the synthesis of a series of such compounds, often leveraging the cyanoamide intermediate pathway described above americanelements.com. These derivatization efforts aim to systematically vary the chemical properties and interactions of the tetrazole group within the GR203040 molecular framework.

Generation of Tetrazole-Substituted Analogues

Radiosynthesis for Isotopic Labeling Applications

Radioligands, such as those derived from GR203040, are crucial tools for Positron Emission Tomography (PET) imaging, enabling the in vivo quantification of neurokinin 1 (NK1) receptors in the central nervous system (CNS). nih.govnih.gov Non-peptide antagonists like GR203040 are particularly suitable for radiolabeling due to their inherent stability and resistance to rapid enzymatic decomposition in biological systems. mdpi.com

Carbon-11 (B1219553) ([11C]) Labeling Techniques for GR203040

The radiosynthesis of [11C]GR203040 has been explored for its application as a PET radioligand to image NK1 receptors. nih.govnih.gov Researchers investigated two primary approaches for its carbon-11 labeling: one utilizing an N-di-BOC protected GR203040 precursor and another employing a non-protected GR203040 precursor. The latter method, involving the non-protected precursor, proved more efficient, yielding shorter synthesis times and higher radiochemical yields. nih.gov

A common method for the radiosynthesis of [11C]GR203040 involves dissolving the non-protected GR203040 in dichloromethane and subsequently mixing it with tetrabutylammonium (B224687) hydroxide. [11C]methyl iodide is then introduced and trapped in this solution at room temperature. The reaction mixture is subsequently heated to 80°C for 5 minutes to facilitate the labeling. nih.gov

The radiochemical yield for [11C]GR203040 synthesized via this method is approximately 45%, based on the initial [11C]methyl iodide. The entire synthesis process can be completed within a total time of 45 minutes, with the final product exhibiting a radiochemical purity greater than 98%. The specific activity of [11C]GR203040 at the end of synthesis ranges from 20 to 120 GBq/μmol (0.54-3.24 Ci/μmol). nih.gov

In studies conducted in rhesus monkeys, [11C]GR203040 demonstrated significant and rapid uptake in the brain. However, its brain uptake was observed to be less than that of a related NK1 antagonist, [11C]GR205171. Pre-treatment with unlabeled GR203040 resulted in a 20% decrease in radioactivity levels, indicating specific binding to NK1 receptors. nih.govcapes.gov.br Despite its effectiveness, [11C]GR203040 was considered to have less favorable properties for in vivo NK1 receptor characterization compared to [11C]GR205171, potentially due to the latter's higher lipophilicity and improved blood-brain barrier penetration. nih.gov

The following table summarizes key radiosynthesis parameters for [11C]GR203040:

ParameterValue
Precursor TypeNon-protected GR203040
Labeling Agent[11C]methyl iodide
Reaction Temperature80°C
Reaction Time5 minutes
Total Synthesis Time45 minutes
Radiochemical Yield45% (based on [11C]methyl iodide)
Radiochemical Purity>98%
Specific Activity (EOS)20-120 GBq/μmol (0.54-3.24 Ci/μmol)

Fluorine-18 ([18F]) Labeling Strategies for Related NK1 Antagonists (e.g., [18F]SPA-RQ)

Fluorine-18 ([18F]) labeling strategies have been extensively developed for related NK1 antagonists, notably [18F]SPA-RQ ([18F]-Substance P antagonist - receptor quantifier), which is a highly selective NK1 receptor antagonist with high affinity. mdpi.comnih.govsnmjournals.orgoup.comoup.comresearchgate.netnih.govsnmjournals.orgnih.govturkupetcentre.net

The synthesis of [18F]SPA-RQ typically involves the alkylation of a BOC-protected phenolate (B1203915) anion using [18F]bromofluoromethane, followed by the removal of the BOC protecting group with trifluoroacetic acid. nih.govoup.com An alternative approach involves preparing [18F]FCH2Br from [18F]F- and 2-bromoethyl triflate. This is followed by the fluoroalkylation of the deprotonated phenolic hydroxyl group in the precursor with FCH2CH2Br in dimethyl formamide, a reaction performed at 120°C for 10 minutes. snmjournals.orgoup.com Automated radiosynthesis techniques have also been established for the routine production of [18F]SPA-RQ, utilizing modified commercial synthesis modules. researchgate.net

The radiochemical yield for [18F]SPA-RQ can be good, with reported yields of 9.6 ± 4.0% (n = 111) and 15 ± 2% (decay-corrected) for automated synthesis. nih.govresearchgate.netnih.gov The specific activity of [18F]SPA-RQ at the end of synthesis is notably high, ranging from at least 400 GBq/μmol to 1190 ± 1310 GBq/μmol (32 ± 35.4 Ci/μmol), and for automated synthesis, from 644 to 2140 mCi/µmol (23.8–79.2 GBq/µmol). oup.comresearchgate.netnih.gov The total synthesis time typically ranges from approximately 60 minutes to 150 minutes for automated processes, with a radiochemical purity often exceeding 99%. researchgate.netnih.gov

A derivative, [18F]FE-SPA-RQ (fluoroethyl analog of [18F]SPA-RQ), was developed to mitigate issues of radioactive accumulation in bone, which can occur due to defluorination in vivo. snmjournals.orgsemanticscholar.org The synthesis of [18F]FE-SPA-RQ involves the [18F]fluoroalkylation of a deprotonated phenolic hydroxyl group in its precursor with [18F]FCH2CH2Br. snmjournals.orgoup.com The specific radioactivity for [18F]FE-SPA-RQ has been reported as 640 ± 79 GBq/μmol (n = 18) at the end of synthesis. semanticscholar.org

The following table summarizes key radiosynthesis parameters for [18F]SPA-RQ:

ParameterValue
Labeling Agent[18F]bromofluoromethane or [18F]FCH2CH2Br
Reaction Temperature120°C (for FCH2CH2Br method)
Reaction Time10 minutes (for FCH2CH2Br method)
Total Synthesis Time60-150 minutes
Radiochemical Yield9.6 ± 4.0% to 15 ± 2% (decay-corrected)
Radiochemical Purity>99%
Specific Activity (EOS)400-2140 GBq/μmol

Molecular Target Identification and Receptor Pharmacology

Primary Receptor Target: Neurokinin 1 (NK1) Receptor

The NK1 receptor, a G-protein-coupled receptor, is widely distributed in the central nervous system (CNS) and peripheral tissues, playing a crucial role in various physiological processes. tocris.com

GR203040 exhibits high binding affinity and potency for human NK1 receptors. In vitro studies have shown that GR203040 potently inhibits the binding of [3H]-substance P to human NK1 receptors expressed in Chinese hamster ovary (CHO) cells and U373 MG astrocytoma cells. nih.govnih.govnih.gov The pKi values, indicative of binding affinity, demonstrate its strong interaction with these receptors. sigmaaldrich.comnih.govnih.govnih.govmedchemexpress.com

Table 1: In Vitro Binding Affinity of GR203040 at Human NK1 Receptors

Receptor SourcepKi ValueCitation
Human NK1 (CHO cells)10.3 sigmaaldrich.comnih.govnih.govnih.gov
Human NK1 (U373 MG astrocytoma cells)10.5 nih.govnih.govnih.gov

GR203040 functions as a high-affinity, non-peptide antagonist of the tachykinin NK1 receptor. sigmaaldrich.com Its mechanism involves potently inhibiting the binding of [3H]-substance P to human NK1 receptors. nih.govnih.govnih.gov Substance P (SP) is the primary endogenous ligand for the NK1 receptor, and its binding typically leads to the activation and subsequent internalization of the receptor-ligand complex. mdpi.comjneurosci.org By antagonizing this binding, GR203040 blocks the effects mediated by Substance P. oup.comcdnsciencepub.com In experimental settings, GR203040 has been shown to produce a rightward displacement of the concentration-effect curves to substance P methyl ester (SPOMe) in isolated tissues, such as guinea-pig ileum and dog isolated middle cerebral and basilar arteries, accompanied by a suppression of the maximum agonist response. nih.gov This pharmacological profile indicates its antagonistic action against Substance P. nih.gov

The binding affinity of GR203040 at NK1 receptors varies across different species, highlighting species-specific pharmacological characteristics. GR203040 demonstrates high affinity for NK1 receptors in human, ferret, and gerbil tissues, with slightly lower affinity observed in rat NK1 receptors. nih.govnih.govnih.gov The pharmacological profile of gerbil NK1 receptors is notably similar to that of human NK1 receptors, making gerbils a relevant preclinical model for studying NK1 receptor antagonists. researchgate.netresearchgate.net

Table 2: Comparative NK1 Receptor Binding Affinities of GR203040 Across Species

Species/Cell TypepKi ValueCitation
Human NK1 (CHO cells)10.3 sigmaaldrich.comnih.govnih.govnih.gov
Human NK1 (U373 MG astrocytoma cells)10.5 nih.govnih.govnih.gov
Ferret cortex NK110.1 nih.govnih.govnih.gov
Gerbil cortex NK110.1 nih.govnih.govnih.gov
Rat NK1 receptors8.6 nih.govnih.govnih.govresearchgate.net

Mechanism of Antagonism for Substance P Binding to NK1 Receptors

Selectivity Profiling Against Other Tachykinin Receptors

Beyond its primary target, GR203040 has been evaluated for its selectivity against other tachykinin receptors, namely Neurokinin 2 (NK2) and Neurokinin 3 (NK3) receptors. Tachykinins mediate their effects through at least three distinct receptors: NK1, NK2, and NK3. researchgate.net

GR203040 exhibits very low affinity for human NK2 receptors. Studies conducted in CHO cells expressing human NK2 receptors reported a pKi value of less than 5.0. nih.govnih.govresearchgate.net This indicates a significant selectivity profile, with GR203040 showing minimal interaction with the NK2 receptor subtype. nih.govnih.govresearchgate.net

Similarly, GR203040 demonstrates low affinity for NK3 receptors. In guinea-pig cortex, the pKi value for GR203040 at NK3 receptors was found to be less than 6.0. nih.govnih.govresearchgate.net Some research further indicates that GR203040 is essentially devoid of affinity for both NK2 and NK3 binding sites, underscoring its high selectivity for the NK1 receptor. researchgate.net

Table 3: Selectivity Profile of GR203040 at Tachykinin Receptors

Receptor SubtypepKi ValueCitation
Human NK2< 5.0 nih.govnih.govresearchgate.net
Guinea-pig NK3< 6.0 nih.govnih.govresearchgate.net

Pharmacological Mechanisms of Action of Gr203040

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

GR203040 functions as a potent and selective antagonist of the neurokinin 1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) family vrachi.namethegoodscentscompany.comciteab.comwikipedia.org. The NK1 receptor is the primary receptor for Substance P (SP), an undecapeptide neuropeptide widely distributed throughout the body citeab.comwikipedia.orgnih.govnih.gov. The biological actions of SP are predominantly mediated via the NK1 receptor citeab.com.

Inhibition of Substance P-Mediated Signal Transduction (e.g., Intracellular Ca2+ Release)

Substance P, upon binding to the NK1 receptor, initiates a cascade of intracellular events. A key aspect of this signal transduction is the activation of phosphoinositide hydrolysis, which subsequently triggers the mobilization and release of intracellular calcium (Ca2+) citeab.comwikipedia.orguni.lunih.gov. This increase in intracellular Ca2+ concentration is a crucial second messenger event that leads to a series of protein phosphorylation/dephosphorylation reactions, ultimately altering gene expression and cellular function citeab.com. GR203040 potently inhibits the binding of [3H]-substance P to human NK1 receptors expressed in various cell lines, including Chinese hamster ovary (CHO) and U373 MG astrocytoma cells, as well as NK1 receptors in ferret and gerbil cortex vrachi.name. By blocking SP binding to the NK1 receptor, GR203040 effectively inhibits the subsequent intracellular Ca2+ release and associated downstream signaling events initiated by Substance P citeab.comwikipedia.org.

Influence on Downstream Signaling Cascades (e.g., MAPK, ERK1/2, Akt Pathways)

Beyond calcium mobilization, the activation of the NK1 receptor by Substance P also leads to the activation of several crucial downstream signaling cascades. Major pathways activated by the SP/NK1 receptor complex include the mitogen-activated protein kinase (MAPK) pathway wikipedia.orgnih.gov. Specifically, Substance P has been shown to stimulate mitogenesis in cancer cells by activating members of the MAPK family, such as p38MAPK and extracellular signal-regulated kinases 1 and 2 (ERK1/2) wikipedia.org. Furthermore, Substance P increases the phosphorylation and activity of Akt (protein kinase B), a serine/threonine protein kinase activated via phosphatidylinositol-3-kinase (PI3K) wikipedia.org. Given that GR203040 is a potent NK1 receptor antagonist, its action would involve the inhibition of these SP-mediated activations. Research indicates that the inhibition of NK1 receptor expression can decrease the phosphorylation levels of MAPKs, including ERK1/2, JNK, and p38 MAPK ymilab.com. This suggests that GR203040, by antagonizing the NK1 receptor, influences these downstream signaling pathways, thereby modulating cellular processes regulated by MAPK, ERK1/2, and Akt pathways, which are involved in processes such as cell proliferation, differentiation, and survival.

Table 1: GR203040 Affinity at Neurokinin 1 (NK1) Receptors

Receptor Type/Cell LinepKi Value (GR203040)Source
Human NK1 (CHO cells)10.3 vrachi.name
Human NK1 (U373 MG astrocytoma cells)10.5 vrachi.name
Ferret Cortex NK110.1 vrachi.name
Gerbil Cortex NK110.1 vrachi.name
Rat NK18.6 vrachi.name
Human NK2 (CHO cells)< 5.0 vrachi.name
Guinea-pig Cortex NK3< 6.0 vrachi.name

Intervention in Neurogenic Inflammation Pathways

Substance P is a key mediator in neurogenic inflammation, a local inflammatory response often triggered by injury or infection thegoodscentscompany.comciteab.comnih.govnih.govnih.govymilab.com. This type of inflammation is characterized by neurally elicited responses such as vasodilation, increased permeability of postcapillary venules, plasma leakage, and leukocyte infiltration, often involving the release of neuropeptides including SP nih.govymilab.com.

Attenuation of Substance P-Mediated Inflammatory Responses

Substance P initiates the expression of numerous immunological chemical messengers, known as cytokines. It plays a significant pathogenic role as an important mediator of both inflammation and increased blood-brain barrier (BBB) permeability within the central nervous system (CNS) nih.gov. NK1 receptor antagonists, including GR203040, have been shown to decrease neurogenic inflammation thegoodscentscompany.comymilab.com. For instance, GR203040 has the ability to penetrate the brain, which is crucial for its action in central neurogenic inflammation ymilab.com. The attenuation of SP-mediated inflammatory responses by NK1 receptor antagonists highlights their potential in conditions where neurogenic inflammation is a contributing factor thegoodscentscompany.comymilab.com.

Impact on Transcription Regulatory Elements (e.g., AP1) in Inflammatory States

Activator protein 1 (AP-1) is a critical transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines and stress, and plays an important role in inflammatory responses. Substance P signaling is known to activate various pathways that lead to the upregulation of cytokines and transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) nih.gov. While a direct link between GR203040 and AP-1 was not explicitly detailed in the search results, the activation of MAPK pathways (ERK1/2, JNK, p38 MAPK) by Substance P, as discussed in Section 4.1.2, is known to contribute to AP-1 activation in inflammatory states. Therefore, by antagonizing the NK1 receptor and inhibiting SP-mediated activation of these upstream signaling cascades, GR203040 is inferred to indirectly impact the activity of transcription regulatory elements like AP-1 in inflammatory conditions.

Mechanisms Underlying Anti-Emetic Activity in Preclinical Models

GR203040 has demonstrated broad-spectrum anti-emetic activity in preclinical models. Substance P and its interaction with NK1 receptors are critically involved in the mechanisms underlying nausea and emesis nih.gov. The SP-NK1 receptor pathways in the central nervous system are implicated in the pathophysiology of nausea and vomiting nih.gov.

Preclinical studies, particularly those utilizing the ferret model of cisplatin-induced emesis, have been instrumental in establishing the anti-emetic efficacy of NK1 receptor antagonists. These antagonists, including GR203040, prevent emesis induced by diverse emetic challenges in ferrets by blocking the action of Substance P in key brainstem structures, such as the nucleus tractus solitarius (NTS). NK1 receptor antagonists have been shown to be effective against both the acute and delayed phases of chemotherapy-induced emesis in these models. The ability of GR203040 to effectively block the NK1 receptor in these preclinical settings underscores its potential as an anti-emetic agent.

Table 2: Preclinical Anti-Emetic Efficacy of NK1 Receptor Antagonists (General Class)

Preclinical Model/StimulusEfficacy ObservationSource
Ferret (diverse challenges)Prevents emesis by blocking SP in brainstem
Ferret (Cisplatin-induced acute emesis)Effective reduction of emetic response
Ferret (Cisplatin-induced delayed emesis)Effective reduction of emetic response

Preclinical Pharmacological Investigations of Gr203040

In Vitro Functional Assays

Preclinical studies have characterized GR203040's inhibitory effects on Substance P binding to NK1 receptors across various cell lines and recombinant systems, demonstrating its high affinity and selectivity.

Inhibition of Substance P Binding to NK1 Receptors in Diverse Cell Lines (e.g., CHO, U373 MG Astrocytoma)

GR203040 has demonstrated potent inhibition of [3H]-Substance P binding to human NK1 receptors. wikipedia.orgtocris.com This inhibition was observed in human recombinant receptors expressed in Chinese hamster ovary (CHO) cells and in U373 MG astrocytoma cells, which endogenously express the full-length NK1 receptor. wikipedia.orgtocris.comnih.gov The inhibition constant (pKi) values for GR203040 were determined to be 10.3 ± 0.1 for human recombinant NK1 receptors in CHO cells and 10.5 ± 0.2 in U373 MG cells. tocris.com

Beyond human cell lines, GR203040 also exhibited high affinity for NK1 receptors in ferret and gerbil cortex, with pKi values of 10.1 for both. wikipedia.orgtocris.com In contrast, its affinity was notably lower for rat NK1 receptors (pKi = 8.6) and showed minimal affinity for human NK2 receptors in CHO cells (pKi < 5.0) and NK3 receptors in guinea-pig cortex (pKi < 6.0). wikipedia.org This profile highlights GR203040's selectivity for the NK1 receptor subtype. nih.govwikipedia.org

Table 1: Inhibition of [3H]-Substance P Binding by GR203040 to NK1 Receptors

Cell Line/Tissue SourceReceptor TypepKi Value (Mean ± SEM)
CHO cells (human)Recombinant NK110.3 ± 0.1 tocris.com
U373 MG cells (human)Endogenous NK110.5 ± 0.2 tocris.com
Ferret cortexNK110.1 wikipedia.orgtocris.com
Gerbil cortexNK110.1 wikipedia.orgtocris.com
Rat cortexNK18.6 wikipedia.orgtocris.com
CHO cells (human)NK2< 5.0 wikipedia.org
Guinea-pig cortexNK3< 6.0 wikipedia.org

Functional Characterization in Recombinant Receptor Systems

The potent inhibition of Substance P binding to NK1 receptors in CHO cells, as detailed above, serves as a key functional characterization in a recombinant receptor system. wikipedia.orgtocris.com This demonstrates that GR203040 effectively antagonizes the NK1 receptor, which is crucial for its subsequent in vivo anti-emetic effects. wikipedia.orgtocris.comfishersci.ca

In Vivo Animal Model Studies

GR203040 has demonstrated broad-spectrum anti-emetic activity across multiple animal species, including ferrets, dogs, and Suncus murinus (house musk shrew). nih.govwikipedia.org Its efficacy has been evaluated in various models of emesis, including those induced by chemotherapy and radiation. nih.govwikipedia.org

Anti-Emetic Efficacy in Animal Models

GR203040's ability to prevent or reduce emesis has been a primary focus of its preclinical investigation, showing effectiveness against diverse emetic stimuli. nih.govwikipedia.org

Models of Chemotherapy-Induced Emesis (e.g., Cisplatin (B142131), Cyclophosphamide (B585) in Ferrets, Suncus murinus)

In models of chemotherapy-induced emesis, GR203040 exhibited significant anti-emetic properties. nih.govwikipedia.org

Ferrets :

GR203040, administered subcutaneously (s.c.) or intravenously (i.v.) at a dose of 0.1 mg kg-1, was effective in preventing emesis induced by both cisplatin and cyclophosphamide. nih.govwikipedia.orgfishersci.be

In situations where emesis had already been established by cisplatin, a higher dose of GR203040 (1 mg kg-1 s.c.) proved to be fully effective as an interventional treatment, completely halting further emetic episodes in treated animals, unlike saline-treated controls where vomiting continued. nih.govwikipedia.orgfishersci.be

The compound also demonstrated a long duration of action, maintaining anti-emetic efficacy in ferrets even when administered as a 6-hour pretreatment at 0.1 mg kg-1 s.c. nih.govwikipedia.org Furthermore, it was orally effective at the same dose when given 90 minutes prior to the emetic stimulus. nih.govwikipedia.org

Another NK1 receptor antagonist, GR205171, which is structurally related to GR203040, also showed broad-spectrum anti-emetic activity against cisplatin and cyclophosphamide in ferrets. fishersci.be

Suncus murinus (House Musk Shrew) :

GR203040 was effective against cisplatin-induced emesis in Suncus murinus. nih.govwikipedia.org However, the doses required to achieve these effects were approximately an order of magnitude higher than those effective in ferrets. nih.govwikipedia.org Specifically, a subcutaneous dose of 3 mg/kg GR203040 resulted in a 53.0% reduction of cisplatin-induced emesis in this species. nih.gov

Table 2: Anti-Emetic Efficacy of GR203040 in Chemotherapy-Induced Emesis Models

Animal ModelEmetic StimulusGR203040 Dose & RouteEfficacy ObservationCitation
FerretCisplatin0.1 mg kg-1 s.c. or i.v.Effective against emesis nih.govwikipedia.orgfishersci.be
FerretCisplatin (established emesis)1 mg kg-1 s.c.Fully effective as interventional treatment, no further emesis nih.govwikipedia.orgfishersci.be
FerretCyclophosphamide0.1 mg kg-1 s.c. or i.v.Effective against emesis nih.govwikipedia.orgfishersci.be
Suncus murinusCisplatin3 mg/kg s.c.53.0% reduction in emesis nih.gov
Models of Radiation-Induced Emesis (e.g., Ferrets)

GR203040 also demonstrated efficacy in models of radiation-induced emesis. nih.govwikipedia.org

Ferrets :

In ferrets, GR203040 (0.1 mg kg-1 s.c. or i.v.) was effective against emesis induced by radiation. nih.govwikipedia.orgfishersci.be

Beyond its anti-emetic action, GR203040 (0.3 mg/kg s.c.) was observed to reduce radiation-induced plasma protein extravasation (PPE) in the duodenum and kidney by 25% in each tissue, suggesting potential protective effects against tissue damage. fishersci.be

Table 3: Anti-Emetic Efficacy of GR203040 in Radiation-Induced Emesis Models

Animal ModelEmetic StimulusGR203040 Dose & RouteEfficacy ObservationCitation
FerretRadiation0.1 mg kg-1 s.c. or i.v.Effective against emesis nih.govwikipedia.orgfishersci.be
FerretRadiation0.3 mg/kg s.c.Reduced plasma protein extravasation (25% in duodenum and kidney) fishersci.be
Models of Motion-Induced Emesis (e.g., Suncus murinus)

GR203040 has demonstrated efficacy in models of motion-induced emesis. In the house musk shrew (Suncus murinus), a species commonly used to study emesis, GR203040 was found to be effective against motion-induced emesis. wikipedia.orgnih.gov While effective, comparisons with other NK1 receptor antagonists, such as netupitant (B1678218), suggest that netupitant may exhibit greater potency in antagonizing motion-induced emesis in this species. fishersci.com

Response to Other Emetic Stimuli (e.g., Copper Sulfate, Ipecacuanha, Morphine)

GR203040 exhibits a broad spectrum of anti-emetic activity against various emetic stimuli across multiple species. In ferrets, GR203040 (at 0.1 mg/kg subcutaneously or intravenously) was effective in preventing emesis induced by radiation, cisplatin, cyclophosphamide, copper sulfate, ipecacuanha, or morphine. wikipedia.orgnih.gov Notably, when emesis was already established with cisplatin in ferrets, GR203040 (1 mg/kg subcutaneously) proved fully effective as an interventional treatment, halting further emetic episodes. wikipedia.orgnih.gov The compound also maintained its anti-emetic efficacy in ferrets even after a 6-hour pretreatment, indicating a prolonged duration of action. wikipedia.orgnih.gov Oral administration of GR203040 was also effective in ferrets with a 90-minute pretreatment. wikipedia.orgnih.gov In dogs, GR203040 (0.1 mg/kg intravenously) was fully effective against ipecacuanha-induced emesis. wikipedia.orgnih.gov Furthermore, GR203040 has been shown to reduce cyclophosphamide-induced bladder damage in rats and ferrets. tocris.comwikipedia.org

Emetic StimulusSpeciesGR203040 Efficacy
MotionSuncus murinusEffective wikipedia.orgnih.gov
RadiationFerretEffective wikipedia.orgnih.gov
CisplatinFerret, Suncus murinusEffective (including interventional) wikipedia.orgnih.gov
CyclophosphamideFerretEffective wikipedia.orgnih.gov
Copper SulfateFerretEffective wikipedia.orgnih.gov
IpecacuanhaFerret, DogFully effective wikipedia.orgnih.gov
MorphineFerretEffective wikipedia.orgnih.gov

Central Nervous System (CNS) Activity Assessments

Brain Uptake and Distribution Using Positron Emission Tomography (PET) in Non-Human Primates (e.g., Rhesus Monkeys)

Positron Emission Tomography (PET) studies utilizing [11C]GR203040 in rhesus monkeys have provided insights into its brain uptake and distribution. Following intravenous administration, [11C]GR203040 demonstrated significant and rapid uptake into the brain. fishersci.be The brain radioactivity levels reached a plateau within 10 minutes and showed no washout during the 50-minute examination period. fishersci.be The thalamus exhibited the highest level of radioactivity, with a Standard Uptake Value (SUV) of 1.5, while other brain structures showed SUVs of approximately 1.1. fishersci.be However, comparative studies indicated that [11C]GR205171, another NK1 receptor antagonist, exhibited more than double the brain uptake of [11C]GR203040 and was considered to possess more favorable properties for in vivo characterization of NK1 receptors, suggesting better blood-brain barrier penetration for GR205171. fishersci.beuni.lu

RadioligandSpeciesBrain Uptake Characteristics (PET)SUV (Thalamus/Striatum)Suitability for NK1 Receptor Characterization
[11C]GR203040Rhesus MonkeySignificant and rapid uptake, plateau, no washout (50 min) fishersci.be1.5 (Thalamus), ~1.1 (Other brain structures) fishersci.beLess favorable than [11C]GR205171 fishersci.beuni.lu
[11C]GR205171Rhesus MonkeyMore than double the uptake of [11C]GR203040, plateau, washout after pre-treatment uni.lu2.8 (Striatum at 50 min) fishersci.beMore favorable fishersci.beuni.lu
Receptor Occupancy and Specific Binding Quantification via PET

In PET studies, the specific binding of [11C]GR203040 to NK1 receptors was assessed. Pre-treatment with unlabeled GR203040 led to a 20% decrease in brain radioactivity levels, indicating specific binding to the target receptors. fishersci.be Despite this, due to its lower brain uptake compared to [11C]GR205171, [11C]GR203040 was considered less optimal for the in vivo characterization of NK1 receptors using PET. fishersci.beuni.lu The higher uptake and potentially better blood-brain barrier penetration of [11C]GR205171 made it a more suitable radioligand for quantifying NK1 receptor occupancy and specific binding in living non-human primates. fishersci.beuni.lu

Ex Vivo Receptor Binding Studies in Rodent Brain Tissues

Ex vivo receptor binding studies have elucidated the potent and selective binding profile of GR203040. GR203040 potently inhibited the binding of [3H]-substance P to human NK1 receptors expressed in Chinese hamster ovary (CHO) cells and U373 MG astrocytoma cells, with pKi values of 10.3 ± 0.1 and 10.5 ± 0.2, respectively. fishersci.bevrachi.name It also showed high affinity for NK1 receptors in ferret and gerbil cortex, with pKi values of 10.1 for both. fishersci.be However, its affinity for rat NK1 receptors was lower, with a pKi of 8.6. wikipedia.org GR203040 demonstrated little affinity for human NK2 receptors (pKi < 5.0) and guinea-pig NK3 receptors (pKi < 6.0), confirming its selectivity for the NK1 subtype. wikipedia.org

In gerbil ex vivo binding experiments, GR203040 produced a dose-dependent inhibition of [3H]-substance P binding to cerebral cortical membranes, with an ED50 of 15 micrograms/kg subcutaneously and 0.42 mg/kg orally. wikipedia.org The inhibition of [3H]-substance P binding was sustained for over 6 hours following a subcutaneous dose of 10 micrograms/kg. wikipedia.org In rats, GR203040 was less potent, with an ED50 of 15.4 mg/kg subcutaneously, which is attributed, at least in part, to its lower affinity for the rat NK1 receptor. wikipedia.org

Receptor/TissueSpeciespKi Value (GR203040)Notes
NK1 (recombinant)Human (CHO cells)10.3 ± 0.1 fishersci.bePotent inhibition of [3H]-substance P binding
NK1Human (U373 MG cells)10.5 ± 0.2 fishersci.bePotent inhibition of [3H]-substance P binding
NK1Ferret cortex10.1 fishersci.bePotent inhibition of [3H]-substance P binding
NK1Gerbil cortex10.1 fishersci.bePotent inhibition of [3H]-substance P binding; ED50 = 15 µg/kg s.c. or 0.42 mg/kg p.o. wikipedia.org
NK1Rat cortex8.6 wikipedia.orgLower affinity; ED50 = 15.4 mg/kg s.c. wikipedia.org
NK2Human (CHO cells)< 5.0 wikipedia.orgLow affinity
NK3Guinea-pig cortex< 6.0 wikipedia.orgLow affinity
Evaluation in Models of Pain and Neuroinflammation (e.g., Trigeminal System, Visceral Pain)

GR203040 has been evaluated in models relevant to pain and neuroinflammation. In anesthetized rats, GR203040 (at 3 and 10 mg/kg intravenously) produced a dose-dependent inhibition of plasma protein extravasation in the dura mater, conjunctiva, eyelid, and lip following electrical stimulation of the trigeminal ganglion. wikipedia.org This effect suggests a central antinociceptive action, as NK1 receptor antagonists are known to inhibit immediate early gene (IEG) expression in the trigeminal nucleus caudalis, which is indicative of reduced neuronal activation. nih.gov Furthermore, GR203040 has been shown to inhibit cyclophosphamide-induced damage in the rat and ferret bladder, a finding that may be relevant to its potential role in modulating visceral pain pathways. tocris.comwikipedia.org These findings highlight GR203040's potential as a pharmacological tool for investigating the physiological and pathological roles of substance P and NK1 receptors in pain and neuroinflammatory conditions. wikipedia.org

Assessment of Tissue Protective and Anti-Inflammatory Effects

Preclinical studies have demonstrated that GR203040 exhibits significant tissue protective and anti-inflammatory effects in various models of induced tissue damage.

Radiation- and Cisplatin-Induced Tissue Damage in Ferrets

In ferrets, GR203040 was evaluated for its ability to mitigate tissue damage induced by X-irradiation (Rad) and cisplatin (Cisp), both of which are known to cause significant tissue injury and inflammation. ymilab.comnih.gov

Research Findings: Investigations revealed that GR203040 was effective in reducing plasma protein extravasation (PPE), a marker of vascular permeability and inflammation, in multiple tissues. Following X-irradiation, GR203040 reduced PPE in the duodenum and kidney. ymilab.comnih.gov Similarly, in cisplatin-induced damage, GR203040 significantly reduced PPE in the duodenum, jejunum, and lung. ymilab.comnih.gov Furthermore, histological examinations confirmed that GR203040 ameliorated the tissue damage induced by both radiation and cisplatin. ymilab.comnih.gov

Table 1: Effect of GR203040 on Plasma Protein Extravasation (PPE) in Ferrets

Inducing AgentTissue AffectedReduction in PPE (%)
X-irradiationDuodenum25 ymilab.comnih.gov
X-irradiationKidney25 ymilab.comnih.gov
CisplatinDuodenum59 ymilab.comnih.gov
CisplatinJejunum52 ymilab.comnih.gov
CisplatinLung60 ymilab.comnih.gov

Cyclophosphamide-Induced Bladder Damage in Rats/Ferrets

GR203040 has also been studied for its inhibitory effects on cyclophosphamide-induced bladder damage, a model characterized by severe cystitis, inflammation, and urothelial injury. thegoodscentscompany.comvrachi.name

Research Findings: In both rat and ferret models, GR203040 demonstrated a clear ability to inhibit cyclophosphamide-induced damage to the bladder. thegoodscentscompany.comvrachi.name In rats, GR203040 reduced cyclophosphamide-induced plasma protein extravasation in the bladder in a dose-dependent manner. For instance, at one investigated concentration, a 44% reduction was observed, while at a higher concentration, the reduction reached 73%. In ferrets, a substantial reduction in plasma protein extravasation (57%) was noted. Beyond reducing extravasation, GR203040 also ameliorated the histological signs of cyclophosphamide-induced bladder toxicity, including urothelial damage, edema, vascular congestion, and infiltration of white blood cells. The mechanism of protection involves the NK1 receptor, as cyclophosphamide-induced cystitis is associated with increased protein plasma extravasation and urothelial damage.

Table 2: Effect of GR203040 on Cyclophosphamide-Induced Bladder Damage

SpeciesEffect on Plasma Protein Extravasation (PPE)Histological Improvements
RatReduced PPE (e.g., 44% and 73% reductions)Ameliorated urothelial damage, edema, vascular congestion, and white blood cell infiltrates
FerretReduced PPE (e.g., 57% reduction)Ameliorated urothelial damage, edema, vascular congestion, and white blood cell infiltrates

Exploratory Studies in Other Preclinical Disease Models

Beyond its well-documented tissue-protective and anti-inflammatory roles, GR203040 has been explored in other preclinical disease models, primarily due to its broad pharmacological profile as an NK1 receptor antagonist.

Musculoskeletal Disorders

Direct preclinical studies specifically investigating GR203040 in models of musculoskeletal disorders were not identified in the current search. Research into musculoskeletal disorders often focuses on inflammation and tissue repair, areas where NK1 receptor antagonists could theoretically play a role due to their anti-inflammatory properties. However, specific experimental data for GR203040 in this context were not found.

Vertigo

While not directly modeled as "vertigo" as a disease, GR203040 has been extensively studied for its potent anti-emetic activity. thegoodscentscompany.comnih.gov As an NK1 receptor antagonist, GR203040 has demonstrated broad-spectrum anti-emetic effects against various emetic stimuli. thegoodscentscompany.comnih.gov Notably, it has shown efficacy against motion-induced emesis in preclinical animal models, such as the house musk shrew (Suncus murinus). nih.gov Given that vertigo is frequently accompanied by nausea and vomiting, the observed anti-emetic properties of GR203040 suggest a potential, albeit indirect, relevance to conditions involving vertigo.

Structure Activity Relationship Sar Investigations of Gr203040

Identification of Key Structural Features for NK1 Receptor Binding and Antagonism

GR203040 exhibits potent inhibitory activity against the binding of [3H]-substance P to human NK1 receptors. Its binding affinity is notably high across various cell lines and species expressing the NK1 receptor, including human Chinese hamster ovary (CHO) cells, U373 MG astrocytoma cells, and ferret and gerbil cortical membranes. nih.gov

The compound demonstrates remarkable selectivity for the NK1 receptor over other tachykinin receptors, such as human NK2 and guinea-pig NK3 receptors, where its affinity is significantly lower. Furthermore, GR203040 shows minimal affinity for a broad range of non-NK1 receptors and ion channels, with the exception of a moderate affinity for the histamine (B1213489) H1 receptor. nih.gov

In ex vivo experiments, GR203040 effectively inhibits [3H]-substance P binding in gerbil cerebral cortical membranes in a dose-dependent manner, with an ED50 of 15 micrograms kg-1 subcutaneously and 0.42 mg kg-1 orally. This inhibition is sustained for over 6 hours following subcutaneous administration. While less potent in rats (ED50 = 15.4 mg kg-1 s.c.), this difference is attributed, at least in part, to its lower affinity for the rat NK1 receptor. nih.gov

The high potency and selectivity of GR203040 position it as a significant pharmacological tool for studying the physiological and pathological roles of substance P and NK1 receptors. nih.govresearchgate.net

Table 1: GR203040 Binding Affinity and Selectivity Profile

Receptor Source / TypeGR203040 Affinity (pKi / pIC50)
Human NK1 (CHO cells)10.3 nih.gov
Human NK1 (U373 MG cells)10.5 nih.gov
Ferret NK1 (cortex)10.1 nih.gov
Gerbil NK1 (cortex)10.1 nih.gov
Rat NK18.6 nih.gov
Human NK2< 5.0 nih.gov
Guinea-pig NK3< 6.0 nih.gov
Histamine H17.5 nih.gov
Other non-NK1 receptors & ion channels< 6.0 nih.gov

Stereochemical Influences on Receptor Affinity and Biological Activity (e.g., Comparison with Enantiomers like GR205608)

The stereochemistry of GR203040 plays a crucial role in its receptor affinity and biological activity. GR203040 is characterized by its (2S,3S) absolute stereochemistry. Its enantiomer, GR205608, which possesses the (2R,3R) configuration, demonstrates a significantly reduced affinity for the human NK1 receptor. researchgate.netresearchgate.netscience.govscience.gov

Specifically, GR205608 exhibits a 10,000-fold lower affinity at the human NK1 receptor expressed in CHO cells, with a pKi of 6.3, compared to GR203040's pKi of 10.3. This dramatic difference underscores the critical importance of the specific (2S,3S) stereochemical arrangement for optimal binding and antagonism of the NK1 receptor. researchgate.netresearchgate.netscience.govscience.gov

Table 2: Stereochemical Influence on Human NK1 Receptor Affinity

CompoundStereochemistryHuman NK1 Receptor Affinity (pKi)
GR203040(2S,3S)10.3 researchgate.netresearchgate.netscience.govscience.gov
GR205608(2R,3R)6.3 researchgate.netresearchgate.netscience.govscience.gov

Optimization of Molecular Structure for Enhanced Potency and Selectivity

The optimization of molecular structure is a fundamental aspect of drug discovery, aiming to enhance potency, selectivity, solubility, and stability. This process involves targeted chemical modifications to refine a lead compound's interaction with its biological target.

SAR studies on NK1 receptor antagonists, including those related to GR203040, often highlight the importance of specific structural fragments. A common pharmacophore model for NK1 antagonists suggests the presence of at least two aromatic rings arranged in an off-set stacking interaction, connected by a short spacer group that includes at least one hydrogen bond acceptor. sci-hub.se The piperidine (B6355638) ring, a core component of GR203040, is a key structural element in many potent NK1 receptor antagonists, and its derivatives have been extensively studied in SAR investigations. tandfonline.comresearchgate.net The phenyl moiety attached to the piperidine ring also contributes significantly as one of the essential aromatic features for effective receptor interaction. sci-hub.se

The tetrazole ring is a crucial feature within the structure of GR203040, and its substitutions have a notable impact on activity. The tetrazole group can act as a bioisostere for carboxyl or amide groups, offering certain advantages in drug design. researchgate.net Investigations into analogues of GR203040 have explored various substitutions at the C-1 position of the tetrazole moiety. For instance, the trifluoromethyl compound, GR205171, was identified as a more potent antagonist compared to GR203040 in inhibiting emesis, indicating that specific modifications to the tetrazole ring can lead to enhanced biological activity. nih.gov

Role of Phenyl and Piperidine Moieties

Comparative SAR Analysis with Other NK1 Receptor Antagonists

GR203040 is part of a broader class of non-peptide NK1 receptor antagonists. Comparative SAR analyses with other compounds, such as CP-96,345 and GR205171, have been conducted, particularly in the context of anti-emetic activity. nih.gov Aprepitant is another well-known and extensively studied NK1 receptor antagonist. researchgate.netresearchgate.netsemanticscholar.org

Computational and Systems Biology Approaches in Gr203040 Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for NK1 Receptor Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For NK1 receptor ligands, QSAR models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been employed to predict the activity of antagonists and understand the structural features critical for their binding to the receptor uni-marburg.de.

Studies have utilized systematic approaches, such as "Constrained Search," to determine a common three-dimensional geometry for pharmacophore elements present in a series of neurokinin-1 (NK1) receptor antagonists. This geometric arrangement serves as an alignment rule for diverse classes of antagonists, facilitating the development of predictive 3D-QSAR models . For instance, a CoMFA model based on such an alignment achieved significant cross-validated, conventional, and predictive r² values of 0.70, 0.93, and 0.82, respectively. These models help in rationalizing inhibitory potencies and predicting the activity of new antagonists .

QSAR Model TypeCross-validated r²Conventional r²Predictive r²Reference
CoMFA (Constrained Search alignment)0.700.930.82

Molecular Modeling and Docking Studies of GR203040-Receptor Interactions

Molecular modeling and docking studies are crucial for understanding the precise interactions between GR203040 and its target, the NK1 receptor, at an atomic level uni-marburg.deslideshare.net. These computational methods aim to predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction slideshare.net.

Research on GR203040 has revealed specific details about its interaction with the NK1 receptor. GR203040 potently inhibits [3H]-substance P binding to human NK1 receptors expressed in Chinese hamster ovary (CHO) and U373 MG astrocytoma cells, as well as NK1 receptors in ferret and gerbil cortex, demonstrating high pKi values ranging from 10.1 to 10.5 nih.gov. Notably, GR203040 exhibits lower affinity at rat NK1 receptors (pKi = 8.6) and minimal affinity for human NK2 and NK3 receptors (pKi < 5.0 and < 6.0, respectively) nih.gov. This highlights interspecies differences in binding affinities for NK1R antagonists, including GR203040, CP-96345, and CP-99,994 .

A critical finding from mutational analysis indicates that the binding affinity for GR203040, along with other NK1 antagonists like CP 99,994 and CP 96,345, is significantly reduced by a mutation at glutamine 165 (Q165A) in the NK1 receptor researchgate.net. This suggests that Q165 plays a vital role in the interaction between GR203040 and the NK1 receptor. Furthermore, the incorporation of a 3,5-bis-trifluoromethylphenyl group in synthetic ligands has been shown to enhance binding affinity by favoring interaction with the His265 residue of the NK1 receptor .

The enantiomer of GR203040, GR205608, demonstrates a significantly lower affinity (10,000-fold) at the human NK1 receptor expressed in CHO cells (pKi = 6.3), underscoring the stereospecificity of GR203040's interaction nih.gov.

Receptor Type / Cell LineSpeciespKi Value for GR203040Reference
NK1 receptor (CHO cells)Human10.3 nih.gov
NK1 receptor (U373 MG astrocytoma cells)Human10.5 nih.gov
NK1 receptor (Cortex)Ferret10.1 nih.gov
NK1 receptor (Cortex)Gerbil10.1 nih.gov
NK1 receptorRat8.6 nih.gov
NK2 receptor (CHO cells)Human< 5.0 nih.gov
NK3 receptor (Cortex)Guinea-pig< 6.0 nih.gov
NK1 receptor (CHO cells) - GR205608 (enantiomer)Human6.3 nih.gov

Transcriptomic Analysis of GR203040-Mediated Cellular Responses

Transcriptomic analysis, often performed using techniques like RNA sequencing, provides a comprehensive view of gene expression profiles within cells or tissues in response to various stimuli, including drug treatment nih.govnih.govfrontiersin.orgbiorxiv.orgfrontiersin.orgnih.govplos.orgmasterclassnieuwezorg.nl. While direct, detailed transcriptomic studies specifically on GR203040 are not extensively detailed in the provided search results, one study indicates that the NK1 antagonist GR203040 inhibits the bladder inflammatory transcriptome core.ac.uk. This suggests that GR203040 can modulate gene expression related to inflammatory processes.

The identification of gene expression profiles involves measuring the activity of thousands of genes simultaneously to understand how their expression levels change under different conditions masterclassnieuwezorg.nl. In the context of GR203040, transcriptomic analysis would aim to identify specific genes or sets of genes whose expression is altered upon treatment with the compound. For instance, the observation that GR203040 inhibits the bladder inflammatory transcriptome implies that it downregulates genes associated with inflammation in bladder tissue core.ac.uk. Such studies can reveal the molecular pathways affected by GR203040 and provide insights into its mechanism of action beyond direct receptor antagonism.

Gene regulatory networks (GRNs) are complex systems of interactions between genes and transcription factors that control gene expression and cellular characteristics taylorandfrancis.comanr.fr. Transcription factors (TFs) are key proteins that bind to specific DNA sequences to regulate the transcription of genetic information from DNA to messenger RNA nih.govdovepress.com.

The inhibitory effect of GR203040 on the bladder inflammatory transcriptome suggests its involvement in modulating underlying regulatory networks core.ac.uk. This modulation could involve the alteration of the activity or expression of specific transcription factors. For example, in inflammatory responses, transcription regulators such as NF-κB are critical players core.ac.uk. Therefore, transcriptomic analysis, coupled with network analysis, could reveal how GR203040 influences the activity of key transcription factors and the broader regulatory networks that govern inflammatory or other cellular processes. Understanding these networks can provide a more holistic view of GR203040's biological effects and identify potential downstream targets or pathways for further investigation taylorandfrancis.comanr.frnih.govdovepress.com.

Methodological Advancements and Research Tool Development Utilizing Gr203040

Development of GR203040 as a Radioligand for Neuroimaging

The development of GR203040 as a radioligand has been pivotal in advancing neuroimaging techniques, particularly Positron Emission Tomography (PET). PET imaging offers a powerful means to determine whether a compound effectively reaches its target, especially within the brain, and its results can often be directly correlated with clinical endpoints. The ability of GR203040 to potently and selectively antagonize NK1 receptors makes it an ideal candidate for visualizing and quantifying these receptors in vivo. This capability is crucial for understanding the physiological and pathological roles of substance P and NK1 receptors in the central nervous system. Studies involving GR203040 and related NK1 receptor antagonists, such as GR205171, have been investigated for PET studies in rhesus monkeys. The ultimate goal of employing such radioligands in human PET studies is to verify the mechanism of action of NK1 receptor antagonists in living subjects and to aid in dose-finding strategies during drug development programs.

Optimization of Radiochemical Yields and Specific Activity

The successful application of GR203040 as a PET radioligand necessitates rigorous optimization of its radiochemical synthesis to achieve high radiochemical yields and specific activity. Radiochemical yield (RCY) refers to the amount of activity in the final product expressed as a percentage of the starting activity, with proper decay correction. High specific activity (As), defined as the amount of radioactivity per total amount of compound (typically in GBq/µmol), is a critical parameter for PET tracers. A high specific activity ensures that the administered molar amount of the tracer is minimized, thereby reducing the risk of violating the fundamental assumption that the tracer occupies only a negligible fraction of the target receptors.

Advances in radiochemistry have focused on developing efficient analytical procedures to improve the analysis of PET imaging studies and to optimize the success rate of novel tracers for clinical applications. Optimized methods have included the use of monolithic columns for High-Performance Liquid Chromatography (HPLC) analysis, which significantly reduces sample analysis times. Furthermore, plasma protein binding measurements have been refined by pre-treating centrifuge filters with unlabeled tracer to prevent non-specific binding of the radiotracer to the filters. Specific activity has been reported around 7500 Ci/mmol for some tracers with greater than 98% radiochemical purity. High-throughput experimentation (HTE) approaches are increasingly being applied to accelerate the discovery and optimization of radiochemical reactions, offering an economical and readily available setup compatible with standard radiochemistry laboratory equipment.

Application of Advanced PET Imaging Analysis Methodologies (e.g., Voxel-based Occupancy, Reference Tissue Models)

After the acquisition of PET images, sophisticated analysis methodologies are employed to quantify specific radioligand binding to the target receptors. Manual delineation of regions of interest (ROIs) on PET images, often guided by co-registered Magnetic Resonance Imaging (MRI) scans for anatomical reference, is a common approach. However, more advanced techniques, such as voxel-based analysis and reference tissue models, are increasingly utilized for their precision and ability to provide quantitative insights into receptor binding and occupancy.

Voxel-based analysis allows for the statistical evaluation of receptor occupancy at a granular, voxel-by-voxel level, providing detailed spatial information on radioligand distribution and binding. This method is particularly valuable for assessing the systematic and random errors arising from image reconstruction and physiological modeling.

Reference tissue models are a cornerstone of quantitative PET analysis, enabling the quantification of receptor kinetics without the need for arterial blood sampling, which simplifies the experimental procedure by avoiding invasive cannulation and time-consuming metabolite measurements. A reference tissue is defined as a brain region where there is no specific uptake of the radioligand, and its uptake is not affected by the disease process or treatment. Additionally, the non-specific binding in the reference tissue should be similar to that in the regions of interest, and it should be geographically close enough to be captured within the same PET image. For NK1 receptor radioligands, the cerebellum is frequently utilized as a reference region due to the rapid washout of non-specific tracer and the absence of NK1 receptors in this area.

The simplified reference tissue model (SRTM), a three-parameter model, has demonstrated advantages over earlier four-parameter models by offering increased convergence rates and enhanced stability of parameter estimates. While the full reference tissue model (FRTM) accounts for both free and specifically bound compartments along with association and dissociation rate constants, regularized FRTM (rFRTM) approaches have been developed to mitigate bias in non-displaceable binding potential estimates. These advanced modeling techniques are crucial for accurately quantifying receptor binding potential (BP) and occupancy, which are vital for drug development and understanding disease pathophysiology.

Use of GR203040 as a Pharmacological Tool for Characterizing Substance P and NK1 Receptor Physiology

GR203040 is recognized as a novel, potent, and selective non-peptide tachykinin NK1 receptor antagonist, making it an invaluable pharmacological tool for elucidating the physiological and pathological roles of substance P and its primary receptor, NK1. Its high affinity and selectivity have allowed for detailed characterization of NK1 receptor function both in vitro and in vivo.

In vitro studies have demonstrated GR203040's potent inhibitory effect on the binding of [3H]-substance P to human NK1 receptors expressed in Chinese hamster ovary (CHO) and U373 MG astrocytoma cells, as well as to NK1 receptors in ferret and gerbil cortex. The pKi values obtained were consistently high, underscoring its strong binding affinity.

Table 1: In Vitro Binding Affinity (pKi) of GR203040 to NK1 Receptors

Receptor Source / Cell LinepKi Value
Human NK1 (CHO cells)10.3
Human NK1 (U373 MG cells)10.5
Ferret Cortex NK110.1
Gerbil Cortex NK110.1
Rat NK18.6

In ex vivo gerbil binding experiments, GR203040 produced a dose-dependent inhibition of [3H]-substance P binding to cerebral cortical membranes. The inhibitory effect on [3H]-substance P binding was sustained for over 6 hours following a 10 µg/kg s.c. dose. GR203040 displayed remarkable selectivity, showing lower affinity at rat NK1 receptors and little affinity for human NK2 and NK3 receptors. It also had little affinity at most non-NK1 receptors and ion channels examined, with the exception of the histamine (B1213489) H1 receptor. The enantiomer of GR203040, GR205608, had 10,000-fold lower affinity at the human NK1 receptor compared to GR203040, highlighting the stereospecificity of its action.

Pharmacological studies in isolated tissues further illustrate its antagonistic properties. In guinea-pig isolated ileum and dog isolated middle cerebral and basilar arteries, GR203040 produced a rightward displacement of the concentration-effect curves of substance P methyl ester (SPOMe) with a concomitant suppression of the maximum agonist response. In anesthetized rabbits, GR203040 effectively antagonized SPOMe-evoked reductions in carotid arterial vascular resistance. These findings collectively underscore GR203040's utility in dissecting the complex roles of substance P and NK1 receptors in various physiological and pathological contexts.

Integration of GR203040 in High-Throughput Screening Platforms for Novel Compound Discovery

High-throughput screening (HTS) platforms are instrumental in modern drug discovery, enabling the rapid identification of lead compounds from vast chemical libraries. HTS involves measuring the function of a specific target, often a protein, and then screening large libraries of compounds for their ability to influence a desired biological change. A key advantage of HTS is that compound discovery is driven by functional activity, which often yields chemically diverse novel compounds.

While direct evidence of GR203040 being explicitly used within HTS platforms to discover novel compounds is not detailed in the provided search results, its characteristics as a highly potent and selective NK1 receptor antagonist make it an ideal candidate for integration into such platforms in several capacities. GR203040 can serve as a crucial reference compound or positive control in HTS assays designed to identify new NK1 receptor modulators. Its well-defined pharmacological profile and high affinity for the NK1 receptor allow researchers to validate assay performance and ensure the robustness of screening results. By comparing the activity of novel compounds against GR203040, researchers can gauge the potency and efficacy of newly identified hits. The integration of such well-characterized pharmacological tools like GR203040 within HTS workflows is essential for efficient and effective novel compound discovery, particularly for targets like the NK1 receptor where a clear understanding of ligand-receptor interactions is paramount.

Future Research Trajectories and Broader Implications for Gr203040 Analogues

Design and Synthesis of Next-Generation GR203040 Analogues with Enhanced Profiles

The design and synthesis of next-generation GR203040 analogues aim to develop compounds with improved pharmacological profiles, including enhanced potency, selectivity, metabolic stability, and pharmacokinetic properties. GR203040 itself is known to be orally bioavailable and to penetrate the brain, making its scaffold a valuable starting point for further optimization abx.deacs.orgamanote.commdpi.com.

Research in this area involves the exploration of diverse structural classes of neurokinin receptor antagonists researchgate.net. For instance, the synthesis of carbon-14 (B1195169) labelled versions of NK1 receptor antagonists like GR203040 and its analogue GR205171 has been achieved through palladium (0) catalysed cyanation of iodoararomatic substrates, demonstrating advanced synthetic methodologies researchgate.netresearchgate.net. Efforts are directed at identifying structural modifications that can lead to superior drug candidates. For example, novel 3-phenylpiperidine-4-carboxamide derivatives, developed by hybridizing substructures from existing NK1 receptor antagonists, have shown high metabolic stability and promising pharmacokinetic profiles across multiple animal species researchgate.net. Studies have also investigated the role of specific structural elements, such as the ring nitrogen in piperidine (B6355638) antagonists, in determining NK1 receptor affinity, indicating that it may primarily serve a structural role researchgate.net. The field of peptidomimetics is also gaining attention, with refined protocols for synthesizing modified peptides and peptidomimetics offering new avenues for drug lead development diva-portal.org.

Table 1: Key Characteristics of GR203040 and an Analogue

CompoundMolar Mass ( g/mol )CAS RNKey Property
GR203040432.44[168266-90-8]Potent, selective NK1 receptor antagonist
GR205171505.36[168266-51-1]Selective high-affinity NK1 receptor antagonist

Exploration of GR203040's Effects in Novel Preclinical Disease Models

While GR203040 is well-documented for its broad-spectrum anti-emetic efficacy, its potential in novel preclinical disease models extends to a wider range of conditions where neurokinin receptors play a role amanote.comfrontiersin.org. Preclinical models are fundamental in drug discovery for identifying targets, leads, and optimizing compounds nih.gov.

GR203040 has demonstrated effectiveness against emesis induced by various stimuli, including radiation, cisplatin (B142131), cyclophosphamide (B585), copper sulfate, ipecacuanha, and morphine, across species such as ferrets, dogs, and house musk shrews (Suncus murinus) amanote.comfrontiersin.org. Notably, it showed efficacy as an interventional treatment in cisplatin-induced emesis in ferrets, completely preventing further emesis when administered after its establishment amanote.com.

Beyond emesis, neurokinin (NK) receptor antagonists, including those with NK1 receptor activity, are supported by preclinical evidence for their potential use in pain, emesis, asthma, anxiety, arthritis, migraine, cancer, and schizophrenia researchgate.net. Emerging indications for NK receptor antagonists also include glaucoma, ocular hypotension, neuronal injury, stroke, cardiac disorders, and topical applications researchgate.net. Given that GR203040 and GR205171 are known to penetrate the brain, they present opportunities for investigating central nervous system (CNS) disorders mdpi.com. Furthermore, NK-1R antagonists have been shown to decrease neurogenic inflammation induced by radiotherapy and possess radioprotective potential, as evidenced by studies with N-acetyl-L-tryptophan (L-NAT), another NK-1R antagonist mdpi.com. The involvement of Substance P, the endogenous ligand for NK1R, in numerous chronic diseases such as asthma, inflammatory bowel disease, psoriasis, rheumatoid arthritis, depression, and emesis, further underscores the broad therapeutic applicability of NK1 receptor antagonists like GR203040 . The development of improved preclinical models, such as those for chronic Graft-versus-Host Disease, is crucial for better understanding complex pathophysiologies and ensuring more reliable translation of experimental findings to human conditions nih.gov.

Table 2: Preclinical Efficacy of GR203040 Against Emetic Stimuli

Emetic StimulusSpeciesGR203040 Efficacy (0.1 mg/kg s.c. or i.v.)Reference
RadiationFerretEffective amanote.com
CisplatinFerret, Suncus murinusEffective amanote.comfrontiersin.org
CyclophosphamideFerretEffective amanote.com
Copper SulfateFerretEffective amanote.com
IpecacuanhaFerret, DogEffective amanote.com
MorphineFerretEffective amanote.com
Motion SicknessSuncus murinusEffective amanote.com

Advanced Elucidation of Biological System-Wide Impacts through Multi-Omics Approaches

Future research on GR203040 can significantly benefit from multi-omics approaches, which integrate data from various "omics" technologies to provide a comprehensive and holistic understanding of complex biological systems sourcebioscience.comrecovercovid.orgnih.govfrontlinegenomics.comazolifesciences.com. This integrated approach allows researchers to move beyond single molecular snapshots to explore the intricate interplay between different biological layers.

Multi-omics technologies, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), metabolomics (small molecules/metabolites), and epigenomics (DNA modifications), each offer unique data sets that, when combined, reveal the flow of biological information from DNA to function sourcebioscience.comnih.govazolifesciences.com. For GR203040, applying multi-omics could elucidate its system-wide impacts by:

Biomarker Discovery: Identifying novel biomarkers for early disease detection or to monitor therapeutic response to GR203040 or its analogues. sourcebioscience.comnih.govazolifesciences.com

Understanding Disease Mechanisms: Gaining deeper insights into the complex genetic variants, gene expression patterns, and protein modifications associated with diseases targeted by GR203040, offering a more detailed understanding of disease mechanisms. sourcebioscience.comnih.govazolifesciences.com

Personalized Medicine: Exploring the biological diversity underlying disease to facilitate the development of personalized treatment approaches, potentially optimizing the use of GR203040 analogues based on individual patient profiles. sourcebioscience.comazolifesciences.com

Drug Discovery and Development: Identifying potential new drug targets and key molecular drivers of disease pathways influenced by GR203040, providing a more accurate depiction of its therapeutic effects. sourcebioscience.comnih.govazolifesciences.com

While challenging due to large, heterogeneous datasets and the need for advanced statistical methods, multi-omics offers a powerful framework for unraveling the relationships between different biomolecules and their interactions, providing a holistic view of the biological system nih.govfrontlinegenomics.com. This approach is already transforming research in areas such as cardiovascular and neurological disorders, and cancer, by revealing key molecular pathways and complex interactions azolifesciences.com.

Table 3: Multi-Omics Technologies and Their Contributions

Omics TechnologyFocus of StudyContribution to Biological Understanding
GenomicsStructure and function of DNAGenetic variations, predisposition to disease, drug response.
TranscriptomicsRNA transcripts (gene expression)Gene activity patterns, cellular responses to stimuli.
ProteomicsProteins (structure, function, interaction)Protein expression levels, post-translational modifications, functional pathways.
MetabolomicsSmall molecules (metabolites)Metabolic pathways, biochemical processes, disease states, drug metabolism.
EpigenomicsChemical changes to DNAGene regulation, environmental influences on gene expression.

Continued Application of GR203040 in Fundamental Neurobiology and Pharmacology Research

GR203040 continues to be a valuable tool in fundamental neurobiology and pharmacology research, particularly for elucidating the intricacies of the neurokinin system and its broader implications in the central nervous system. Its high affinity and selectivity for the NK1 receptor make it an excellent probe for studying receptor binding and distribution.

One significant application has been in Positron Emission Tomography (PET) studies. [11C]-labelled GR203040, along with GR205171, has been utilized in rhesus monkeys to assess brain uptake and receptor binding, providing insights into the pharmacokinetics and pharmacodynamics of NK1 receptor antagonists in vivo abx.deabx.de. Such studies are crucial for understanding the distribution and occupancy of compounds within the brain, which is essential for developing drugs targeting CNS disorders.

Beyond imaging, GR203040 contributes to understanding the fundamental properties of synaptic transmitters, receptors, and drug targets within the CNS bath.ac.uk. The NK1 receptor, for which Substance P is the primary endogenous ligand, is widely expressed on neurons, glial cells, smooth muscle cells, endothelial cells, and various immune and inflammatory cells . Substance P and the NK1 receptor are involved in a diverse array of biological processes, including the development of nervous tissue, wound healing, airway contraction, vasodilation, salivary secretion, emotional behavior, and memory formation . By using GR203040 as a pharmacological tool, researchers can further dissect the specific roles of the NK1 receptor in these processes, differentiate its functions from other neurokinin receptors (NK2R, NK3R), and explore its involvement in the etiology of various neurological and psychiatric disorders emory.edustrath.ac.uk. This ongoing research helps to clarify the complex mechanisms of action of small molecules and their impact on fundamental biological systems, paving the way for future therapeutic interventions.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying GR203040's molecular interactions?

  • Methodological Answer : Begin by defining the research problem (e.g., "How does GR203040 inhibit Protein X?"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope . Ensure specificity by narrowing variables (e.g., concentration ranges, binding kinetics). For example:

     Weak: "What does GR203040 do?"  
     Strong: "How does GR203040's hydroxyl group modulate ATPase activity in vitro under pH 7.4?"  

Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven designs .

Q. What experimental design principles apply to in vitro assays for GR203040?

  • Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known inhibitors for comparison).
  • Replicates : Use triplicate measurements to account for variability .
  • Dose-Response : Test GR203040 across a logarithmic concentration range (e.g., 1 nM–100 µM).
  • Data Validation : Use orthogonal assays (e.g., fluorescence quenching + SPR) to confirm binding .

Q. How to efficiently collect and validate primary data on GR203040 using academic survey tools?

  • Methodological Answer :

  • Instrument Design : Use Google Forms for structured questionnaires, ensuring Likert scales or multiple-choice formats to quantify responses (e.g., "Rate GR203040's solubility: 1–5") .
  • Pilot Testing : Administer to a small cohort (n=10) to refine clarity and reduce bias .
  • Ethics Compliance : Obtain IRB approval for human subject data (e.g., toxicity surveys) .

Advanced Research Questions

Q. How to resolve contradictions in GR203040's pharmacokinetic data across studies?

  • Methodological Answer :

  • Triangulation : Cross-validate HPLC and mass spectrometry results .
  • Contextual Analysis : Compare experimental conditions (e.g., serum vs. buffer stability assays) .
  • Meta-Analysis : Use random-effects models to account for heterogeneity in published datasets .

Q. What mixed-methods approaches integrate GR203040's structural data with behavioral outcomes (e.g., neuroactivity)?

  • Methodological Answer :

  • Quantitative : Conduct MD simulations to predict GR203040's blood-brain barrier permeability.
  • Qualitative : Thematically analyze electrophysiological recordings for neuronal firing patterns .
  • Convergence : Map simulation results to in vivo EEG data using joint displays .

Q. How to design a robust literature review strategy for GR203040 using advanced search operators?

  • Methodological Answer :

  • Google Scholar : Use "GR203040" AND (pharmacokinetics OR "binding affinity") to filter results .
  • Exclusion Criteria : Add -patent -industrial to exclude non-academic sources .
  • Citation Chaining : Track seminal papers via "Cited by" links and co-citation networks .

Data Analysis & Interpretation

Q. How to statistically analyze dose-dependent cytotoxicity of GR203040?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. response in Prism).
  • IC₅₀ Calculation : Report 95% confidence intervals and assess goodness-of-fit (R² > 0.9) .
  • Outlier Detection : Use Grubbs' test (α=0.05) to exclude anomalous replicates .

Q. What criteria validate GR203040's mechanism of action in computational models?

  • Methodological Answer :

  • Docking Validation : Compare AutoDock Vina results with crystal structures (RMSD < 2.0 Å).
  • Free Energy Calculations : Use MM/GBSA to estimate binding energies (ΔG ≤ -10 kcal/mol) .
  • Sensitivity Analysis : Perturb force field parameters to test model robustness .

Tables for Methodological Reference

Framework Application to GR203040 Research Source
FINER CriteriaEvaluate feasibility of in vivo toxicity studies
PICO FrameworkDefine "GR203040 vs. Comparator Y in Model Z"
Mixed-Methods TriangulationLink MD simulations to behavioral assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.